molecular formula C22H23ClN2O3 B563892 Loratadine Epoxide CAS No. 1189694-51-6

Loratadine Epoxide

Cat. No.: B563892
CAS No.: 1189694-51-6
M. Wt: 398.887
InChI Key: AHZBXSSTBLMSKB-UHFFFAOYSA-N
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Description

Loratadine Epoxide is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergies. This compound is formed through the epoxidation of Loratadine, resulting in a three-membered cyclic ether structure. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Scientific Research Applications

Loratadine Epoxide has several scientific research applications, including:

    Pharmacological studies: Investigating its potential as an antihistamine or other therapeutic agent.

    Chemical synthesis: Serving as an intermediate in the synthesis of more complex molecules.

    Biological studies: Exploring its interactions with biological targets and its effects on cellular processes.

    Industrial applications: Potential use in the development of new drugs or chemical products.

Mechanism of Action

Target of Action

Loratadine Epoxide primarily targets the H1 histamine receptors . These receptors play a crucial role in allergic reactions, and by targeting them, this compound can effectively manage symptoms of allergic rhinitis .

Mode of Action

This compound acts as a selective inverse agonist for peripheral histamine H1-receptors . When allergies occur, histamine is released and binds to these receptors, causing allergy symptoms. This compound intervenes by blocking this binding, effectively halting the allergic reaction .

Biochemical Pathways

This compound affects the AP-1 signaling pathway . It suppresses AP-1-mediated gene expression and promoter activity, which can lead to anti-inflammatory effects . Additionally, this compound has been found to inhibit the production of macrophage inflammatory protein (MIP) 1α, a key player in immune responses .

Pharmacokinetics

This compound is extensively metabolized to desloratadine by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid . The body’s exposure to active metabolites is much higher with this compound than with the prodrug .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of pigmentation and hemolysis of bacteria without affecting their growth . It also inhibits biofilm formation under certain conditions . At the cellular level, this compound can reduce the expression of pro-inflammatory genes, including MMP1, MMP3, and MMP9 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degradation of this compound was estimated under different oxidation methods (NaClO, UV, and UV-NaClO), and UV-NaClO had the highest degree of degradation on the drug under most conditions . This suggests that environmental factors such as light and oxidizing agents can affect the stability and action of this compound.

Safety and Hazards

Loratadine Epoxide may cause skin irritation and serious eye irritation . It is also suspected of causing genetic defects and cancer .

Future Directions

The degradation of Loratadine was studied under different oxidation methods . The results showed that UV-NaClO had the highest degree of degradation on the drugs under most conditions . This could lead to further studies on the degradation of Loratadine and its effects on the environment.

Biochemical Analysis

Biochemical Properties

Loratadine Epoxide, like Loratadine, may interact with histamine H1 receptors, inhibiting the effects of histamine and thus alleviating allergic symptoms

Cellular Effects

The cellular effects of this compound are not well-documented. Loratadine, its parent compound, has been shown to have effects on various types of cells. For instance, in lung cancer cells, Loratadine has been found to induce apoptosis and reduce epithelial-mesenchymal transition .

Molecular Mechanism

The exact molecular mechanism of this compound is not well-understood. Loratadine, its parent compound, is known to exert its effects by binding to histamine H1 receptors, thereby inhibiting the action of histamine .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Studies on Loratadine have shown that it undergoes extensive first-pass metabolism to form active metabolites .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Studies on Loratadine have shown that it has a dose-dependent effect on the relief of allergic symptoms .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as Loratadine. Loratadine is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, to form active metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Studies on Loratadine have shown that it and its active metabolites are widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland .

Subcellular Localization

The subcellular localization of this compound is not well-known. Studies on related compounds suggest that enzymes involved in their metabolism, such as soluble epoxide hydrolase (sEH), can be both cytosolic and peroxisomal in human hepatocytes and renal proximal tubules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Loratadine Epoxide can be synthesized through the epoxidation of Loratadine using peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid. The reaction typically involves the addition of the peroxycarboxylic acid to an alkene group in Loratadine, resulting in the formation of the epoxide ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of peroxycarboxylic acids due to their reactive and potentially hazardous nature. The reaction conditions are optimized to ensure high yield and purity of the product, with subsequent purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Loratadine Epoxide undergoes various chemical reactions, including:

    Ring-opening reactions: These can occur under both acidic and basic conditions, leading to the formation of diols or other derivatives.

    Substitution reactions: The epoxide ring can be opened by nucleophiles, resulting in the substitution of the epoxide oxygen with other functional groups.

    Oxidation and reduction reactions: These reactions can modify the epoxide ring or other parts of the molecule, leading to different derivatives.

Common Reagents and Conditions

    Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening of the epoxide.

    Basic conditions: Sodium hydroxide or potassium hydroxide can facilitate the nucleophilic attack on the epoxide ring.

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with the epoxide ring.

Major Products Formed

    Diols: Formed through the hydrolysis of the epoxide ring.

    Substituted derivatives: Formed through nucleophilic substitution reactions.

Comparison with Similar Compounds

Loratadine Epoxide can be compared with other antihistamines and epoxide-containing compounds:

    Loratadine: The parent compound, which is a widely used antihistamine.

    Cetirizine: Another second-generation antihistamine with similar uses.

    Fexofenadine: A third-generation antihistamine with fewer sedative effects.

    Epoxide-containing drugs: Such as epoxide hydrolase inhibitors, which have different pharmacological targets and uses.

This compound is unique due to its combination of antihistamine properties and the reactive epoxide group, which allows for diverse chemical modifications and potential therapeutic applications.

Properties

InChI

InChI=1S/C22H23ClN2O3/c1-2-27-20(26)25-12-9-21(10-13-25)22(28-21)18-8-7-17(23)14-16(18)6-5-15-4-3-11-24-19(15)22/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZBXSSTBLMSKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)C3(O2)C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675995
Record name Ethyl 8-chloro-5,6-dihydro-1''H-dispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189694-51-6
Record name Ethyl 8-chloro-5,6-dihydro-1''H-dispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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